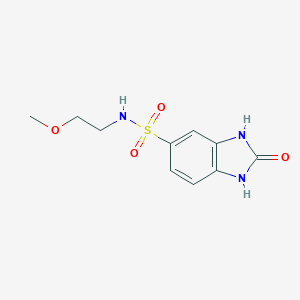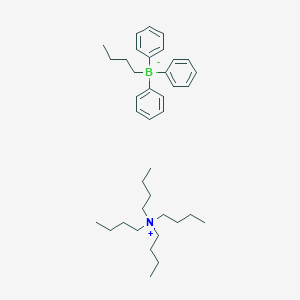![molecular formula C21H30N8 B221014 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)
1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone, also known as APTHA, is a chemical compound that has been extensively studied for its potential applications in scientific research. APTHA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Wirkmechanismus
The mechanism of action of 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone is not yet fully understood. However, it is believed that 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone exerts its antitumor activity by inhibiting the activity of enzymes involved in DNA replication and cell division. 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has also been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects
1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has been found to exhibit anti-inflammatory and antioxidant properties. 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone for use in lab experiments is its potent antitumor activity. 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has been found to exhibit activity against a range of cancer cell lines, making it a promising candidate for use in cancer research. 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone is its potential toxicity. 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has been found to exhibit cytotoxic effects against both cancer and normal cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone. One area of research is the development of 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone derivatives with improved potency and selectivity. Another area of research is the investigation of the mechanisms underlying the antitumor activity of 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone. Further research is also needed to determine the potential toxicity of 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone and its derivatives, and to evaluate their safety for use in humans. Overall, 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone represents a promising candidate for use in scientific research, particularly in the field of cancer research, and further investigation of its properties and potential applications is warranted.
Synthesemethoden
1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone is synthesized through a multi-step process that involves the reaction of 4-aminophenylethanone with piperidine and triazine. The resulting product is then treated with hydrazine hydrate to obtain 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone. The synthesis of 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone is a complex process that requires careful attention to detail and specific reaction conditions to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone is in the field of cancer research. 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
Molekularformel |
C21H30N8 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C21H30N8/c1-16(17-8-10-18(22)11-9-17)26-27-19-23-20(28-12-4-2-5-13-28)25-21(24-19)29-14-6-3-7-15-29/h8-11H,2-7,12-15,22H2,1H3,(H,23,24,25,27)/b26-16+ |
InChI-Schlüssel |
SOEXECBKIDZDRD-WGOQTCKBSA-N |
Isomerische SMILES |
C/C(=N\NC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)/C4=CC=C(C=C4)N |
SMILES |
CC(=NNC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)C4=CC=C(C=C4)N |
Kanonische SMILES |
CC(=NNC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)C4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)
![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)







![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)

![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)

